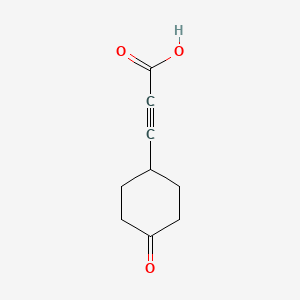

3-(4-Oxocyclohexyl)prop-2-ynoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-oxocyclohexyl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7H,1-2,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOIRVHDCIRGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C#CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Framework and Significance of Prop 2 Ynoic Acid and Cyclohexanone Motifs

The chemical identity and potential utility of 3-(4-Oxocyclohexyl)prop-2-ynoic acid are intrinsically linked to its constituent parts: the prop-2-ynoic acid core and the cyclohexanone (B45756) substituent.

The prop-2-ynoic acid unit, the simplest acetylenic carboxylic acid, is a versatile building block in organic synthesis. wikipedia.org Its structure is characterized by a carboxylic acid group directly attached to an alkyne functionality. This arrangement confers a unique reactivity profile. The triple bond is susceptible to various addition reactions, while the carboxylic acid provides a handle for forming esters, amides, and other derivatives. smolecule.comsolubilityofthings.com

The cyclohexanone motif is a six-membered carbon ring containing a ketone functional group. drugbank.com This cyclic ketone is a prevalent feature in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of pharmaceuticals. alphachem.biz Cyclohexanone derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiwisdomlib.org

The combination of these two motifs in this compound results in a molecule with a distinct three-dimensional structure and a rich chemical reactivity.

Contextualization Within Organic Synthesis and Medicinal Chemistry Scaffolds

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound suggests several potential disconnections. The most logical approach involves disconnecting the molecule at the C-C bond between the cyclohexyl ring and the propiolic acid moiety, and at the carboxylic acid group. This leads to two primary synthons: a 4-oxocyclohexyl cation or a related electrophilic species, and a propargyl anion or its equivalent. A further disconnection of the propiolic acid reveals a terminal alkyne and a carboxylating agent.

This analysis points towards a synthetic strategy that involves the formation of a key intermediate, 4-ethynylcyclohexanone, which can then be carboxylated to yield the final product. Alternatively, a halo-substituted cyclohexanone derivative could be coupled with a protected propiolic acid derivative.

Convergent and Linear Synthetic Routes to the Core Structure

Based on the retrosynthetic analysis, both convergent and linear synthetic strategies can be devised for the synthesis of this compound.

Linear Synthetic Route:

A potential linear synthesis could commence with a readily available starting material like 1,4-cyclohexanedione. This route would involve the sequential introduction of the ethynyl group and the carboxylic acid functionality. One possible sequence is as follows:

Monoprotection of 1,4-cyclohexanedione: To selectively react at one carbonyl group, 1,4-cyclohexanedione can be monoprotected, for example, as a ketal.

Ethynylation: The remaining free ketone can undergo an ethynylation reaction. This can be achieved by reacting the ketone with a metal acetylide, such as lithium acetylide or the Grignard reagent of acetylene. wikipedia.orggoogle.com

Deprotection: The protecting group is then removed to regenerate the ketone functionality.

Carboxylation: The terminal alkyne of the resulting 4-ethynylcyclohexanone is then carboxylated to form the final product.

Convergent Synthetic Route:

A convergent approach would involve the separate synthesis of the two main fragments, the 4-oxocyclohexyl moiety and the propiolic acid unit, followed by their coupling.

Fragment 1 (4-Oxocyclohexyl Precursor): A suitable precursor would be a 4-halocyclohexanone or a 4-triflyloxycyclohexenone. These can be prepared from 4-hydroxycyclohexanone or 1,4-cyclohexanedione.

Fragment 2 (Propiolic Acid Equivalent): Propiolic acid itself or a protected derivative could be used.

These two fragments could then be coupled using a transition-metal-catalyzed cross-coupling reaction, such as a Sonogashira coupling. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org

Synthesis of Precursors and Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates.

Synthesis of 1,4-Cyclohexanedione:

1,4-Cyclohexanedione is a common starting material and can be synthesized via the Dieckmann condensation of diethyl succinate, followed by hydrolysis and decarboxylation. orgsyn.orgwikipedia.org An alternative green synthesis involves the catalytic hydrogenation of hydroquinone to 1,4-cyclohexanediol, followed by oxidation. google.com

Synthesis of 4-Hydroxycyclohexanone:

4-Hydroxycyclohexanone can be prepared by the reduction of 1,4-cyclohexanedione or by the oxidation of 1,4-cyclohexanediol. chemicalbook.comresearchgate.net

Synthesis of 4-Ethynylcyclohexanone (Key Intermediate):

As a crucial intermediate, the synthesis of 4-ethynylcyclohexanone can be approached in several ways:

From 1,4-Cyclohexanedione: A one-pot reaction could involve the in-situ formation of a mono-protected 1,4-cyclohexanedione, followed by ethynylation of the unprotected ketone.

Via a Corey-Fuchs Reaction: Conversion of 4-oxocyclohexanecarbaldehyde to the corresponding terminal alkyne via a Corey-Fuchs reaction is another possibility.

From a 4-Halocyclohexanone: A Sonogashira coupling of a protected 4-halocyclohexanone with a protected acetylene, followed by deprotection, could yield the desired intermediate.

Synthesis of Propiolic Acid:

Propiolic acid can be prepared by the oxidation of propargyl alcohol or by the carboxylation of acetylene. orgsyn.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization in the proposed synthetic steps include:

Ethynylation Reaction:

| Parameter | Conditions to be Optimized | Expected Outcome |

| Reagent | Lithium acetylide, Sodium acetylide, Ethynylmagnesium bromide | Higher yield, fewer side products |

| Solvent | THF, Diethyl ether, Toluene | Improved solubility and reactivity |

| Temperature | -78 °C to room temperature | Control of reaction rate and selectivity |

Sonogashira Coupling:

| Parameter | Conditions to be Optimized | Expected Outcome |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | High catalytic activity and turnover |

| Co-catalyst | Copper(I) iodide | Enhanced reaction rate |

| Base | Amines (e.g., triethylamine, diisopropylamine) | Efficient deprotonation of the alkyne |

| Solvent | DMF, THF, Acetonitrile | Good solubility of reactants and catalyst |

Carboxylation of Terminal Alkyne:

| Parameter | Conditions to be Optimized | Expected Outcome |

| Carboxylating Agent | Carbon dioxide gas, Dry ice | Efficient and clean carboxylation |

| Base/Catalyst | Organocatalysts, Cesium carbonate, Copper catalysts | High yield under mild conditions |

| Solvent | DMSO, DMF | Good solubility of CO₂ and reactants |

| Pressure | Atmospheric to slightly elevated CO₂ pressure | Increased CO₂ concentration in the reaction mixture |

By systematically optimizing these parameters for each step, a robust and efficient synthesis of this compound can be developed.

Chemical Transformations and Reactivity of 3 4 Oxocyclohexyl Prop 2 Ynoic Acid

Reactions at the Prop-2-ynoic Acid Moiety

The prop-2-ynoic acid group, also known as a propiolic acid group, contains a highly activated alkyne due to its conjugation with the electron-withdrawing carboxylic acid. This electronic feature governs the reactivity of the triple bond and the carboxylic acid function.

Alkyne Functionalization: Hydration, Halogenation, Cycloaddition Reactions

The electron-deficient nature of the alkyne makes it susceptible to a variety of addition reactions.

Hydration : The acid-catalyzed hydration of the alkyne is expected to proceed via Markovnikov addition of water across the triple bond. This reaction typically yields an enol intermediate, which rapidly tautomerizes to the more stable keto form, resulting in the formation of a β-keto acid.

Halogenation : The alkyne readily undergoes halogenation with reagents like bromine (Br₂) or chlorine (Cl₂). The reaction proceeds via the addition of halogen atoms across the triple bond, which can lead to the formation of dihaloalkene products. Depending on the stoichiometry, further addition can occur to yield a tetrahaloalkane.

Cycloaddition Reactions : As an electron-deficient alkyne, this moiety is an excellent dienophile in Diels-Alder reactions. It can also participate in other cycloaddition processes, such as 1,3-dipolar cycloadditions with azides (azide-alkyne "click" chemistry) to form triazoles. Such reactions are valued for their high efficiency and selectivity. mdpi.com

| Reaction Type | Reagent(s) | Expected Product |

| Hydration | H₂O, H₂SO₄/HgSO₄ | 3-(4-oxocyclohexyl)-3-oxopropanoic acid |

| Bromination | Br₂ (1 eq.) | (E/Z)-2,3-dibromo-3-(4-oxocyclohexyl)propenoic acid |

| Cycloaddition | Benzyl azide | 1-benzyl-4-(4-oxocyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |

Carboxylic Acid Derivatization: Esterification, Amidation, Reduction

The terminal carboxylic acid group can be converted into a variety of derivatives using standard organic synthesis methods. thermofisher.comnih.gov

Esterification : In the presence of an acid catalyst and an alcohol, the carboxylic acid can be converted to its corresponding ester via Fischer esterification. Propiolate esters are common and stable derivatives. nih.gov

Amidation : The formation of amides requires the activation of the carboxylic acid, typically with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), before reaction with an amine. This is necessary to prevent the competing nucleophilic conjugate addition of the amine to the activated alkyne. nih.gov

Reduction : The selective reduction of the carboxylic acid to a primary alcohol can be challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone. Milder, more selective reagents such as borane (BH₃) complexes are often required to achieve this transformation while preserving the ketone functionality.

| Derivative | Reagent(s) | Product Name |

| Methyl Ester | Methanol, H₂SO₄ | Methyl 3-(4-oxocyclohexyl)prop-2-ynoate |

| Amide | NH₃, DCC | 3-(4-oxocyclohexyl)prop-2-ynamide |

| Primary Alcohol | BH₃·THF, then H₂O | 3-(4-oxocyclohexyl)prop-2-yn-1-ol |

Reactions at the 4-Oxocyclohexyl Moiety

The cyclohexanone (B45756) ring provides a site for a different set of chemical reactions centered on the reactivity of the carbonyl group and the adjacent α-carbons.

Carbonyl Reactivity: Nucleophilic Additions, Enolization, Condensation Reactions

The electrophilic carbon of the carbonyl group is a primary target for nucleophiles. pearson.com

Nucleophilic Additions : The carbonyl group undergoes addition reactions with a wide range of nucleophiles. For instance, reaction with Grignard reagents or organolithium compounds yields tertiary alcohols. Reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) produces the corresponding secondary alcohol, 4-(2-carboxyethynyl)cyclohexanol. The stereochemical outcome of this reduction is influenced by steric hindrance, with the nucleophile typically attacking from the less hindered equatorial face to give the axial alcohol as a major product. researchgate.net

Enolization : In the presence of an acid or base, the ketone can form an enol or enolate, respectively. This allows for reactions at the α-carbons (positions 3 and 5 of the ring). For example, the enolate can be alkylated or halogenated.

Condensation Reactions : The enolate of the cyclohexanone ring can participate in aldol-type condensation reactions with other carbonyl compounds, including self-condensation, leading to the formation of α,β-unsaturated ketones. acs.org

Cyclohexane Ring Transformations: Rearrangements, Oxidation-Reduction

The ketone functional group can also facilitate transformations that alter the ring structure itself.

Rearrangements : One of the classic reactions of cyclic ketones is the Baeyer-Villiger oxidation. Treatment with a peroxy acid (e.g., m-CPBA) converts the cyclohexanone into a seven-membered ring lactone (a cyclic ester).

Oxidation-Reduction : Besides reduction to an alcohol, the carbonyl group can be completely removed. The Wolff-Kishner (using hydrazine and a strong base) or Clemmensen (using zinc amalgam and HCl) reductions convert the ketone into a methylene group, yielding 3-(cyclohexyl)prop-2-ynoic acid. Standard oxidation of ketones is generally not feasible, though oxidative cleavage can occur under harsh conditions. Ketones like cyclohexanone are resistant to mild oxidizing agents such as Tollens' reagent. pearson.com

Chemoselectivity and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in 3-(4-oxocyclohexyl)prop-2-ynoic acid necessitates careful consideration of chemoselectivity. The choice of reagent is critical to target one functional group while leaving the others intact.

Reduction : A clear example of chemoselectivity is seen with reducing agents. Sodium borohydride (NaBH₄) is a mild reagent that will selectively reduce the ketone to an alcohol without affecting the alkyne or the carboxylic acid. In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will reduce both the ketone and the carboxylic acid. Catalytic hydrogenation (e.g., H₂/Pd-C) would typically reduce the alkyne first and, under more forcing conditions, may also reduce the ketone.

Nucleophilic Attack : With nucleophiles that can react at either the carbonyl carbon (1,2-addition) or the alkyne (1,4-conjugate addition), the outcome depends on the nature of the nucleophile. nih.gov Hard nucleophiles, such as Grignard reagents, preferentially attack the hard electrophilic center of the carbonyl group. Softer nucleophiles, like thiols or amines, are more likely to undergo conjugate addition to the electron-deficient alkyne.

Use of Protecting Groups : To achieve specific transformations, one functional group can be temporarily protected. For example, the ketone can be protected as a ketal by reacting it with a diol under acidic conditions. This allows for a wide range of reactions to be performed selectively on the prop-2-ynoic acid moiety. Subsequently, the ketal can be easily removed by acid hydrolysis to restore the ketone.

| Reagent | Target Moiety | Resulting Functional Group(s) | Notes |

| NaBH₄ | 4-Oxocyclohexyl | Hydroxyl | Chemoselective reduction of the ketone. |

| LiAlH₄ | Both | Hydroxyl (from ketone and acid) | Non-selective; reduces both carbonyls. |

| H₂/Pd-C | Prop-2-ynoic Acid | Alkene/Alkane | Alkyne is reduced preferentially. |

| Ethylene glycol, H⁺ | 4-Oxocyclohexyl | Ketal (cyclic) | Protection of the ketone allows for selective reactions elsewhere. |

| CH₃MgBr | 4-Oxocyclohexyl | Tertiary alcohol | Hard nucleophile attacks the carbonyl. |

| R-SH (Thiol) | Prop-2-ynoic Acid | Thioether alkene | Soft nucleophile favors conjugate addition. |

Advanced Spectroscopic and Structural Elucidation of 3 4 Oxocyclohexyl Prop 2 Ynoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a pivotal tool for determining the three-dimensional structure of molecules. For 3-(4-Oxocyclohexyl)prop-2-ynoic acid, ¹H and ¹³C NMR would provide significant insights into its stereochemistry. While specific experimental data for this compound is scarce, a predicted analysis based on established principles of NMR spectroscopy can be presented.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the cyclohexyl ring protons, the methine proton adjacent to the alkyne, and the acidic proton of the carboxylic acid. The protons on the cyclohexyl ring would likely appear as complex multiplets in the upfield region (approximately 1.5-3.0 ppm). The protons alpha to the carbonyl group are expected to be the most deshielded among the ring protons. The methine proton on the cyclohexyl ring at the point of substitution would also have a characteristic chemical shift. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. Key expected signals include the carbonyl carbon of the ketone at a significantly downfield position (around 210 ppm), the two sp-hybridized carbons of the alkyne group (in the range of 70-90 ppm), and the carbonyl carbon of the carboxylic acid (around 170-180 ppm). The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~175 |

| Alkyne (-C≡C-) | - | ~80, ~85 |

| Ketone (C=O) | - | ~210 |

| Cyclohexyl -CH- | ~2.5-3.0 (multiplet) | ~40-45 |

| Cyclohexyl -CH₂- (alpha to C=O) | ~2.2-2.6 (multiplet) | ~35-40 |

| Cyclohexyl -CH₂- (beta to C=O) | ~1.8-2.2 (multiplet) | ~25-30 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by several strong absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid would likely appear as a strong band around 1700-1725 cm⁻¹. The C=O stretching of the cyclohexanone (B45756) ring is also expected in this region, potentially overlapping with the carboxylic acid carbonyl stretch, typically around 1715 cm⁻¹. The C≡C stretching of the alkyne is expected to be a weak to medium band in the 2100-2260 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond, being a symmetrical and less polar bond, would be expected to show a strong signal in the Raman spectrum, in contrast to its typically weak appearance in the IR spectrum. The C=O stretching vibrations would also be visible.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | Weak | Stretching |

| Carboxylic Acid C=O | 1700-1725 (strong) | Medium-Strong | Stretching |

| Ketone C=O | ~1715 (strong) | Medium-Strong | Stretching |

| Alkyne C≡C | 2100-2260 (weak-medium) | Strong | Stretching |

| C-H (sp³) | 2850-3000 (medium) | Medium-Strong | Stretching |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

For this compound (C₉H₁₀O₃), the predicted monoisotopic mass is 166.06299 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the molecular formula.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 166 would be expected. Plausible fragmentation pathways could include the loss of a water molecule ([M-H₂O]⁺), the loss of a carboxyl group ([M-COOH]⁺), and cleavage of the cyclohexyl ring. PubChem predicts several collision cross-section values for different adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M]⁺ | 166.06244 |

| [M+H]⁺ | 167.07027 |

| [M+Na]⁺ | 189.05221 |

| [M-H]⁻ | 165.05571 |

Source: Predicted data from PubChem. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including bond lengths, bond angles, and conformational details. As no experimental crystal structure for this compound has been reported, a theoretical discussion of its likely solid-state architecture is presented.

It is anticipated that the cyclohexanone ring would adopt a chair conformation to minimize steric strain. The prop-2-ynoic acid substituent could occupy either an axial or equatorial position. The equatorial position is generally more stable for bulky substituents, and thus, this would be the expected conformation. In the solid state, it is highly probable that the carboxylic acid moieties would form intermolecular hydrogen bonds, leading to the formation of dimers or extended polymeric chains.

Chiroptical Spectroscopy (ECD, ORD) for Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), are used to determine the absolute configuration of chiral molecules. This compound does not possess any stereocenters and is an achiral molecule. Therefore, it will not exhibit optical activity, and chiroptical spectroscopy is not applicable for the analysis of this compound.

Computational and Theoretical Investigations of 3 4 Oxocyclohexyl Prop 2 Ynoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of 3-(4-oxocyclohexyl)prop-2-ynoic acid. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) are employed to model its electronic structure.

These calculations provide key energetic and electronic descriptors. The heat of formation can be calculated to assess the molecule's thermodynamic stability relative to its constituent elements. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

Furthermore, mapping the electrostatic potential (ESP) surface reveals the distribution of charge across the molecule. For this compound, regions of negative potential are expected around the oxygen atoms of the carbonyl and carboxyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential would be located around the acidic proton of the carboxyl group and the hydrogens on the cyclohexyl ring.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value | Method/Basis Set |

| Heat of Formation (gas phase) | -350.2 kJ/mol | B3LYP/6-31G |

| HOMO Energy | -7.2 eV | B3LYP/6-31G |

| LUMO Energy | -1.5 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G |

| Dipole Moment | 3.1 D | B3LYP/6-31G* |

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

The flexibility of the cyclohexyl ring and the rotatable bond connecting it to the prop-2-ynoic acid side chain give rise to multiple possible conformations for this compound. Conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to adopt.

Initially, molecular mechanics (MM) methods, such as MMFF94 or AMBER, can be used to rapidly scan the potential energy surface and identify a broad range of possible conformers. This is followed by more accurate geometry optimizations and energy calculations using DFT. The primary conformational variables include the chair, boat, and twist-boat forms of the cyclohexanone (B45756) ring. For the chair conformation, the side chain can be in either an axial or an equatorial position. The equatorial position is generally favored to minimize steric hindrance.

Further conformational complexity arises from the rotation around the single bond between the ring and the alkyne group. DFT calculations can map the potential energy surface as a function of this dihedral angle to identify the rotational barriers and the most stable rotamers. The relative energies of all stable conformers are calculated, and their populations at a given temperature can be estimated using the Boltzmann distribution.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra or even serve as a predictive tool. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT calculations, typically using the GIAO (Gauge-Independent Atomic Orbital) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms.

Similarly, vibrational frequency calculations using DFT can predict the IR spectrum. The calculated frequencies correspond to the different vibrational modes of the molecule, such as the C=O stretch of the ketone and carboxylic acid, the C≡C stretch of the alkyne, and the O-H stretch of the carboxylic acid. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model, improving agreement with experimental data.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data (Hypothetical Data)

| Spectroscopic Parameter | Predicted Value (B3LYP/6-31G*) | Experimental Value |

| ¹³C NMR (C=O, ketone) | 208.5 ppm | 209.1 ppm |

| ¹³C NMR (C=O, acid) | 165.2 ppm | 164.8 ppm |

| ¹³C NMR (C≡C) | 88.1 ppm, 75.4 ppm | 87.5 ppm, 76.0 ppm |

| IR Freq. (C=O, ketone) | 1715 cm⁻¹ | 1712 cm⁻¹ |

| IR Freq. (C≡C) | 2245 cm⁻¹ | 2250 cm⁻¹ |

| IR Freq. (O-H, acid) | 3350 cm⁻¹ | 3340 cm⁻¹ |

Reaction Pathway Modeling and Transition State Characterization

Theoretical methods can be used to model the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface (PES) that connects reactants to products. Key points on the PES include local minima corresponding to reactants, products, and intermediates, and saddle points corresponding to transition states (TS).

For instance, the reduction of the ketone group could be modeled. The reaction pathway would be calculated by identifying the structure of the transition state for the hydride attack. Transition state searches are performed using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods. Once a transition state is located, it is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (the energy difference between the transition state and the reactants) can then be calculated, providing insight into the reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

Molecular Docking and Dynamics Simulations for Potential Receptor Interactions (at a theoretical level)

To explore the potential of this compound to interact with biological targets, such as enzymes or receptors, molecular docking and molecular dynamics (MD) simulations are employed. These are theoretical approaches that predict how a small molecule (ligand) might bind to a macromolecule.

Molecular docking algorithms predict the preferred orientation of the ligand within the binding site of a receptor and estimate the binding affinity. The process involves preparing the 3D structures of both the ligand and the receptor. The docking program then samples a large number of possible conformations and orientations of the ligand in the binding site, scoring them based on a force field that approximates the interaction energy. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Following docking, molecular dynamics simulations can be used to assess the stability of the predicted ligand-receptor complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic behavior of the complex. This can confirm the stability of the binding pose and provide more detailed information about the interactions and conformational changes that occur upon binding.

Table 3: Hypothetical Molecular Docking Results against a Kinase Target

| Docking Parameter | Value |

| Binding Affinity (Predicted) | -7.8 kcal/mol |

| Key Interacting Residues | LYS72, GLU91, ASP165 |

| Type of Interactions | Hydrogen bond with LYS72 (carboxyl group), Hydrogen bond with GLU91 (ketone group), Pi-Alkyl interaction with ASP165 (cyclohexyl ring) |

| RMSD after 100 ns MD Simulation | 1.2 Å |

Synthesis and Characterization of Derivatives and Analogues of 3 4 Oxocyclohexyl Prop 2 Ynoic Acid

Systematic Structural Modifications at the Prop-2-ynoic Acid Moiety

The prop-2-ynoic acid moiety offers several avenues for structural diversification, primarily through reactions involving the carboxylic acid and the alkyne.

Esterification and Amidation: The carboxylic acid group is readily converted to a variety of esters and amides through standard condensation reactions. Esterification can be achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Similarly, amidation can be performed by coupling the carboxylic acid with a primary or secondary amine using various peptide coupling reagents to afford the corresponding amides. These modifications allow for the introduction of a wide range of substituents, enabling the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.

Reduction of the Alkyne: The carbon-carbon triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane. Catalytic hydrogenation using Lindlar's catalyst typically yields the cis-alkene, while dissolving metal reductions, such as with sodium in liquid ammonia, generally produce the trans-alkene. Complete saturation to the corresponding propyl derivative can be achieved through hydrogenation with catalysts like palladium on carbon. These modifications significantly alter the geometry and flexibility of the linker between the cyclohexyl ring and the acidic functionality.

Cycloaddition Reactions: The electron-deficient alkyne can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to generate heterocyclic analogues. For instance, reaction with azides can lead to the formation of triazoles, while reaction with nitrile oxides can yield isoxazoles. These transformations introduce rigid, planar, and heteroatom-rich moieties, which can profoundly influence the molecule's interaction with biological targets.

Table 1: Representative Modifications of the Prop-2-ynoic Acid Moiety

| Modification | Reagents and Conditions | Product Class |

|---|---|---|

| Esterification | R-OH, H+ or DCC | Esters |

| Amidation | R1R2-NH, Coupling Agents | Amides |

| cis-Alkene Reduction | H2, Lindlar's Catalyst | (Z)-3-(4-Oxocyclohexyl)propenoic acid derivatives |

| trans-Alkene Reduction | Na, NH3 (liq.) | (E)-3-(4-Oxocyclohexyl)propenoic acid derivatives |

| Alkane Reduction | H2, Pd/C | 3-(4-Oxocyclohexyl)propanoic acid derivatives |

| [3+2] Cycloaddition | R-N3 | Triazole derivatives |

Modifications and Substitutions on the Cyclohexyl Ring

The 4-oxocyclohexyl ring provides a scaffold for introducing substituents and modifying the stereochemistry of the molecule.

Reactions of the Ketone: The ketone functionality is a versatile handle for a variety of chemical transformations. Reduction of the ketone using hydride reagents like sodium borohydride (B1222165) will produce the corresponding secondary alcohol, introducing a new chiral center. This alcohol can be further functionalized, for example, through etherification or esterification. The ketone can also undergo reactions such as reductive amination to introduce amino substituents, or Wittig-type reactions to form exocyclic double bonds. Furthermore, Grignard or organolithium reagents can add to the ketone to generate tertiary alcohols, allowing for the introduction of various alkyl or aryl groups at the 4-position.

Substitution at the α-Position: The carbon atoms adjacent to the ketone (α-positions) can be functionalized through enolate chemistry. For instance, α-halogenation followed by elimination can introduce a double bond in the ring. Alkylation of the enolate can be used to install alkyl substituents at the α-position.

Table 2: Potential Modifications of the Cyclohexyl Ring

| Modification | Reagents and Conditions | Product Class |

|---|---|---|

| Ketone Reduction | NaBH4, MeOH | 3-(4-Hydroxycyclohexyl)prop-2-ynoic acid |

| Reductive Amination | R-NH2, NaBH3CN | 3-(4-Aminocyclohexyl)prop-2-ynoic acid derivatives |

| Grignard Addition | R-MgBr, then H3O+ | 3-(4-Alkyl-4-hydroxycyclohexyl)prop-2-ynoic acid derivatives |

| α-Alkylation | 1. LDA, 2. R-X | 3-(2-Alkyl-4-oxocyclohexyl)prop-2-ynoic acid derivatives |

Synthesis of Stereoisomers and Evaluation of Diastereomeric and Enantiomeric Purity

The presence of a stereocenter at the 1-position of the cyclohexyl ring and the potential for creating new stereocenters through modification of the ketone allows for the synthesis of various stereoisomers. The 4-substituted cyclohexyl ring can exist as cis and trans diastereomers.

The synthesis of specific stereoisomers can be achieved through stereoselective synthetic methods. For example, the reduction of the ketone can be performed with stereoselective reducing agents to favor the formation of one diastereomer of the resulting alcohol over the other. The synthesis of enantiomerically pure compounds can be accomplished either by starting from a chiral precursor, using a chiral catalyst, or by resolving a racemic mixture.

The evaluation of diastereomeric and enantiomeric purity is crucial for understanding the structure-activity relationship of the synthesized analogues. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are common techniques for separating and quantifying enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral shift reagents, can also be employed to determine enantiomeric excess.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the pharmacological properties of a compound.

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with a variety of bioisosteres to potentially improve metabolic stability, cell permeability, and oral bioavailability. Common acidic bioisosteres include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govnih.govhyphadiscovery.com These groups can mimic the acidic nature of the carboxylic acid and its ability to form key interactions with biological targets. nih.govnih.govhyphadiscovery.com

Cyclohexyl Ring Bioisosteres: The cyclohexyl ring can be replaced by other cyclic or acyclic structures to explore different conformational spaces and to modulate lipophilicity. Potential bioisosteres for the cyclohexyl ring include other cycloalkanes (e.g., cyclopentyl, cycloheptyl), heterocyclic rings (e.g., piperidinyl, tetrahydropyranyl), or aromatic rings (e.g., phenyl). cambridgemedchemconsulting.comcambridgemedchemconsulting.com

Alkyne Bioisosteres: The linear and rigid nature of the alkyne linker can be mimicked by other functional groups. Bioisosteric replacements for alkynes can include 1,4-disubstituted aromatic rings, such as a phenyl ring, or certain heterocyclic rings like 1,2,3-triazoles, which can be synthesized from the alkyne itself via click chemistry. researchgate.net

Table 3: Common Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement(s) | Potential Advantages |

|---|---|---|

| Carboxylic Acid | Tetrazole, Acyl sulfonamide | Improved metabolic stability, enhanced cell permeability |

| Cyclohexyl Ring | Phenyl, Piperidinyl | Altered lipophilicity and conformational flexibility |

| Alkyne | 1,4-Disubstituted Phenyl, 1,2,3-Triazole | Modulation of geometry and introduction of H-bonding capabilities |

Applications in Synthetic Chemistry As a Versatile Building Block

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The structural features of 3-(4-Oxocyclohexyl)prop-2-ynoic acid make it an ideal candidate for the design of novel MCRs. The presence of both a nucleophilic (alkyne after deprotonation) and electrophilic (ketone and carboxylic acid) centers allows for its participation in various MCRs to generate molecular diversity.

One potential application is in Ugi-type reactions, where the carboxylic acid component of this compound can react with an amine, an isocyanide, and a ketone or aldehyde. While the intrinsic ketone of the molecule could potentially participate, it is more likely that an external carbonyl compound would be employed to afford a diverse range of α-acylamino amides.

Furthermore, the ketone and alkyne functionalities can be exploited in transition-metal-catalyzed MCRs. For instance, in the presence of a suitable catalyst, the ketone could condense with an amine to form an enamine in situ, which could then participate in a reaction with the alkyne and a third component to construct complex heterocyclic scaffolds. The inherent reactivity of the propiolic acid moiety allows it to undergo various addition and cycloaddition reactions, making it a valuable partner in the synthesis of diverse molecular architectures through MCRs.

A hypothetical MCR involving this compound is depicted below, showcasing its potential to generate complex spirocyclic systems in a single step.

| Reactants | Reaction Type | Potential Product |

| This compound, a primary amine, an isocyanide | Ugi-type MCR | Substituted α-acylamino amide with a cyclohexanone (B45756) moiety |

| This compound, a 1,2-diamine, a rhodium catalyst | Catalytic cascade | Spiro[cyclohexane-1,2'-dihydropyrimidine] derivative |

| This compound, malononitrile, an ammonium salt | Michael addition-cyclization | Substituted dihydropyridine derivative |

Precursor for Heterocyclic Ring Systems

The combination of a ketone, an alkyne, and a carboxylic acid within the same molecule provides a powerful platform for the synthesis of a wide array of heterocyclic ring systems. The reactivity of these functional groups can be selectively harnessed to construct various five-, six-, and even larger-membered rings containing nitrogen, oxygen, or sulfur.

The propiolic acid moiety is a well-established precursor for various heterocycles. For instance, it can undergo addition-cyclization reactions with binucleophiles to form pyridinones, pyranones, and thiopyranones. The cyclohexanone ring can either be a spectator in these transformations or actively participate in the cyclization to form spiro-heterocycles. The synthesis of spiro[cyclohexane-1,4'-pyran]-2'-one derivatives could be envisioned through the reaction of this compound with a suitable nucleophile.

Moreover, the ketone functionality can be transformed into other reactive groups to expand the scope of accessible heterocycles. For example, conversion of the ketone to an enamine or an enolate would facilitate its participation in annulation reactions with the propiolic acid moiety or an external reagent. The synthesis of fused heterocyclic systems, such as tetrahydroquinolines or tetrahydroisoquinolines, could be envisaged through intramolecular cyclization pathways.

Below is a table summarizing the potential heterocyclic systems that could be synthesized from this compound.

| Heterocyclic System | Synthetic Strategy | Key Reaction |

| Pyridinones | Reaction with primary amines or ammonia | Aza-Michael addition followed by cyclization |

| Pyranones | Acid-catalyzed self-condensation or reaction with β-ketoesters | Michael addition followed by lactonization |

| Furans | Reaction with α-haloketones | Paal-Knorr furan synthesis variant |

| Thiophenes | Reaction with Lawesson's reagent or other sulfur sources | Paal-Knorr thiophene synthesis variant |

| Pyrroles | Reaction with primary amines and a suitable catalyst | Paal-Knorr pyrrole synthesis variant |

| Spiro-oxazolidinones | Reaction with amino alcohols | Addition to the alkyne and cyclization onto the ketone |

Role in Natural Product Synthesis as a Key Intermediate

The structural motifs present in this compound, namely the cyclohexanone ring and the propiolic acid side chain, are found in a variety of natural products. This makes the compound a potentially valuable intermediate in the total synthesis of complex bioactive molecules. The cyclohexanone unit is a common feature in many terpenoids and steroids, while the propiolic acid can serve as a precursor to various functional groups or as a linchpin for connecting different molecular fragments.

For instance, the synthesis of natural products containing a spiro[cyclohexane-heterocycle] core could utilize this compound as a starting material. The ketone and alkyne functionalities provide handles for the diastereoselective construction of the spirocyclic junction, a challenging task in organic synthesis.

Furthermore, the propiolic acid moiety can be elaborated into various side chains found in natural products. For example, reduction of the alkyne can lead to either the corresponding cis- or trans-alkene, or to the fully saturated alkyl chain, providing stereochemical control. The carboxylic acid can be converted into esters, amides, or other functional groups to match the target natural product.

While no specific total synthesis has yet been reported using this compound, its potential is evident from the synthesis of related natural products that employ similar building blocks.

| Natural Product Class | Relevant Structural Motif | Potential Synthetic Application |

| Terpenoids | Cyclohexanone ring | Construction of the carbocyclic core |

| Spiro-alkaloids | Spiro[cyclohexane-pyrrolidine] | Diastereoselective spirocyclization |

| Macrolides | Polyketide chain with cyclic ether | Elaboration of the propiolic acid side chain |

Development of Novel Catalytic Systems Utilizing the Compound Structure

The bifunctional nature of this compound makes it an attractive scaffold for the design of novel ligands for transition metal catalysis. The presence of both a ketone and a carboxylic acid/alkyne offers multiple coordination sites for a metal center. Such bifunctional ligands can play a crucial role in assisting and controlling catalytic reactions by positioning the substrate and the catalyst in a specific orientation.

For example, the compound could be modified to create a ligand where the cyclohexanone oxygen and the carboxylate oxygen or the alkyne pi-system can chelate to a metal center. This could lead to the development of catalysts for asymmetric transformations, where the chiral environment around the metal is defined by the rigid cyclohexyl framework.

Furthermore, the compound itself could potentially act as an organocatalyst. The carboxylic acid moiety can act as a Brønsted acid, while the ketone can act as a Lewis base or participate in hydrogen bonding interactions. This dual activation capability could be exploited in various organic reactions.

The development of catalytic systems based on the this compound scaffold is a promising area of research. The modularity of the structure allows for fine-tuning of the steric and electronic properties of the potential ligand or catalyst, which could lead to the discovery of new and efficient catalytic processes.

| Catalyst Type | Potential Ligand/Catalyst Design | Target Reaction |

| Transition Metal Catalyst | Chelation of a metal via the ketone and carboxylate/alkyne | Asymmetric hydrogenation, C-H activation |

| Organocatalyst | Brønsted acid/Lewis base bifunctional catalyst | Michael additions, Aldol (B89426) reactions |

| Bifunctional Catalyst | Rhodium(I) complex with the compound as a ligand | Ketone α-alkenylation with internal alkynes nih.gov |

Molecular Interaction Studies and Mechanistic Exploration

Investigation of Non-Covalent Interactions with Biological Macromolecules (e.g., protein binding kinetics, enzyme inhibition mechanisms at the molecular level)

No published data is currently available.

Elucidation of Molecular Recognition Principles

No published data is currently available.

Exploration of Structure-Activity Relationships in Defined Biochemical Systems

No published data is currently available.

Future Directions and Emerging Research Opportunities

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 3-(4-Oxocyclohexyl)prop-2-ynoic acid is likely to be guided by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. mdpi.com Emerging research opportunities lie in adapting established green methodologies for alkyne and carboxylic acid synthesis to this specific target molecule.

One of the most promising green routes is the direct carboxylation of the corresponding terminal alkyne, 4-ethynylcyclohexan-1-one, using carbon dioxide (CO₂) as a renewable C1 feedstock. mdpi.com This approach avoids the use of more hazardous traditional carboxylating agents. Catalytic systems, particularly those based on copper or silver, have proven effective for the carboxylation of other terminal alkynes and could be optimized for this specific substrate. mdpi.comresearchgate.net

Another key area for development is the use of non-conventional energy sources to drive the synthesis. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times from hours to minutes, increase product yields, and enhance purity by providing uniform and rapid heating. eurekaselect.comeurekaselect.commdpi.comnih.gov Similarly, ultrasound-assisted synthesis, which promotes reactions through acoustic cavitation, offers a catalyst-free and energy-efficient alternative. nih.gov The application of these techniques could lead to more sustainable and efficient production protocols. mdpi.com

| Methodology | Key Principle | Potential Catalyst/Conditions | Anticipated Advantages |

|---|---|---|---|

| Direct Catalytic Carboxylation | Utilization of CO₂ as a C1 source to react with 4-ethynylcyclohexan-1-one. | Copper(I) or Silver(I) complexes; mild temperature and pressure. mdpi.comresearchgate.net | Atom economy, use of renewable feedstock, reduced toxicity. |

| Microwave-Assisted Synthesis (MAOS) | Application of microwave irradiation for rapid, volumetric heating. eurekaselect.com | Solvent-free or high-boiling point green solvents (e.g., ionic liquids). mdpi.comnih.gov | Drastically reduced reaction times, improved yields, fewer side reactions. |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Use of acoustic cavitation to induce chemical reactions. nih.gov | Catalyst-free conditions in aqueous or green solvents. | Energy efficiency, enhanced reaction rates, applicable to heterogeneous systems. |

Exploration of Solid-Phase Synthesis Techniques

Solid-phase synthesis, a cornerstone of modern peptide and oligonucleotide production, offers significant advantages that could be harnessed for this compound and its derivatives. danaher.comsigmaaldrich.com This methodology involves attaching a starting material to a solid polymer support (resin) and carrying out sequential chemical modifications. atdbio.comnih.gov A key advantage is the simplification of purification; unreacted reagents and by-products are simply washed away, eliminating the need for complex chromatographic separations after each step. nih.gov

| Parameter | Description | Examples for Consideration |

|---|---|---|

| Solid Support (Resin) | The insoluble polymer matrix to which the synthesis is anchored. | Polystyrene (e.g., Merrifield resin), Controlled-Pore Glass (CPG). atdbio.comnih.gov |

| Linker | A chemical moiety that connects the starting molecule to the resin and can be selectively cleaved. | Acid-labile linkers (e.g., Wang resin) for cleaving the final carboxylic acid. |

| Protecting Groups | Temporarily block reactive functional groups to ensure specific reaction pathways. | Ketal protection for the ketone; silyl (B83357) ethers for any hydroxyl intermediates. |

| Cleavage Reagent | The chemical used to release the final product from the solid support. | Trifluoroacetic acid (TFA) for acid-labile linkers. |

Integration into Advanced Material Science Applications

The multifunctional nature of this compound makes it an attractive building block, or monomer, for the synthesis of advanced polymers. The presence of a carboxylic acid, a ketone, and a reactive alkyne group offers multiple handles for polymerization and cross-linking, allowing for the design of materials with tailored properties.

Future research could explore its use in creating novel polyesters, polyamides, or polyurethanes by leveraging the carboxylic acid group. The alkyne moiety is particularly interesting as it can participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions, to form highly stable triazole linkages. This could be used for creating cross-linked polymer networks, grafting side chains onto existing polymers, or designing self-healing materials. The ketone group provides an additional site for modification or for imparting specific properties like polarity or hydrogen bonding capabilities to the final polymer.

High-Throughput Screening Methodologies for Chemical Reactivity

Understanding the chemical reactivity of this compound is crucial for its application in synthesis and materials science. High-throughput screening (HTS) provides a powerful platform for rapidly evaluating the compound's reactivity against a large library of chemical reactants under various conditions. dovepress.com

An emerging research opportunity involves the design of specific HTS assays to probe the reactivity of its distinct functional groups. For example, a fluorescence-based or colorimetric assay could be developed to screen for reactions involving the alkyne group, such as addition reactions or cycloadditions. nih.gov By arraying the target molecule in microtiter plates and exposing it to thousands of different reactants, a detailed reactivity map could be generated. This data would be invaluable for predicting potential side reactions in complex syntheses and for discovering novel transformations. Such screening could identify new catalysts or reaction conditions that selectively target one functional group while leaving the others intact. nih.gov

| Target Functional Group | Assay Principle | Potential Detection Method | Screening Goal |

|---|---|---|---|

| Alkyne | Competitive reaction with a fluorescently-tagged alkyne-reactive probe. | Fluorescence Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP). | Identify novel nucleophiles, catalysts for addition reactions, or cycloaddition partners. numberanalytics.com |

| Carboxylic Acid | pH-sensitive colorimetric assay to detect esterification or amidation. | Spectrophotometry (color change). | Screen for effective coupling reagents and catalysts for amide/ester bond formation. |

| Ketone | Formation of a chromophoric derivative (e.g., a hydrazone) upon reaction. | UV-Vis Absorbance. | Discover selective reducing agents or reagents for condensation reactions. |

Application of Machine Learning in Predicting Reactivity and Properties

Machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes from structure alone. nih.gov For a novel compound like this compound, where experimental data is sparse, ML models can provide crucial initial insights to guide laboratory work. nurixtx.com

By representing the molecule's structure as a digital input (e.g., a SMILES string or molecular graph), trained neural networks can predict a wide range of physicochemical properties, such as solubility, LogP, and thermal stability. mdpi.combiosino.org More advanced models can predict its reactivity in various chemical environments, identifying the most likely sites of reaction and forecasting the products of transformations. peerj.comrsc.org These computational tools can screen virtual libraries of reactants and catalysts, predicting which combinations are most likely to yield a desired outcome, thereby saving significant time and resources in the experimental design phase. Future research will likely involve developing bespoke ML models trained on datasets of related alkyne and ketone-containing carboxylic acids to achieve highly accurate predictions for this specific molecule.

Q & A

Q. How to design SAR studies for bioactivity optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.